molecular formula C14H15NO5 B1422807 Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 77888-04-1

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B1422807
CAS No.: 77888-04-1
M. Wt: 277.27 g/mol
InChI Key: RLNNNBPFZYVQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group, a propyl ester, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product after subsequent esterification with propanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and ketone functionalities can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a propyl ester.

    Methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with a methyl ester instead of a propyl ester.

    Propyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.

Uniqueness

Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl ester group provides different solubility and steric properties compared to its ethyl and methyl analogs, potentially leading to unique applications and effects.

Properties

IUPAC Name

propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-3-7-20-14(17)13(10(2)16)9-11-5-4-6-12(8-11)15(18)19/h4-6,8-9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNNNBPFZYVQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710223
Record name Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77888-04-1
Record name Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.